molecular formula C9H7BrN2 B1524177 1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile CAS No. 827628-15-9

1-(5-Bromopyridin-2-YL)cyclopropanecarbonitrile

Cat. No. B1524177
Key on ui cas rn: 827628-15-9
M. Wt: 223.07 g/mol
InChI Key: GGRMZTUSQIMIPA-UHFFFAOYSA-N
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Patent
US08933072B2

Procedure details

A mixture of 1-(5-bromo-pyridin-2-yl)-cyclopropanecarbonitrile (0.18 g) and sulfuric acid (95%, 1.8 mL) was stirred at room temperature overnight. The solution was poured on crushed ice and the resulting solution was basified using 4 M aqueous NaOH solution. The solution was extracted with dichloromethane, the combined extracts were dried (Na2SO4), and the solvent was evaporated to give the title compound as a colorless solid. Yield: 0.20 g (quantitative); LC (method 2): tR=2.38 min; Mass spectrum (ESI+): m/z=241/243 (Br) [M+H]+.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:11]#[N:12])[CH2:10][CH2:9]2)=[N:6][CH:7]=1.S(=O)(=O)(O)[OH:14].[OH-].[Na+]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:11]([NH2:12])=[O:14])[CH2:9][CH2:10]2)=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C1(CC1)C#N
Name
Quantity
1.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was poured
CUSTOM
Type
CUSTOM
Details
on crushed ice
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C1(CC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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